3-Amino-2,2-difluoro-4-methylpentanoic acid
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Overview
Description
3-Amino-2,2-difluoro-4-methylpentanoic acid is an organic compound with the molecular formula C6H11F2NO2 and a molecular weight of 167.15 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a methyl group attached to a pentanoic acid backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis and fluorination would apply, with considerations for scalability, cost, and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-difluoro-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-Amino-2,2-difluoro-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3-difluoro-4-methylpentanoic acid: Similar structure but with different fluorine atom positioning.
3-Amino-4-methylpentanoic acid: Lacks fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-4-methylpentanoic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
3-Amino-2,2-difluoro-4-methylpentanoic acid is unique due to the combination of an amino group and two fluorine atoms on the pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C6H11F2NO2 |
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Molecular Weight |
167.15 g/mol |
IUPAC Name |
3-amino-2,2-difluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-3(2)4(9)6(7,8)5(10)11/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
DLJJFHROKTWOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)O)(F)F)N |
Origin of Product |
United States |
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